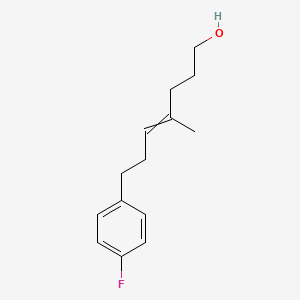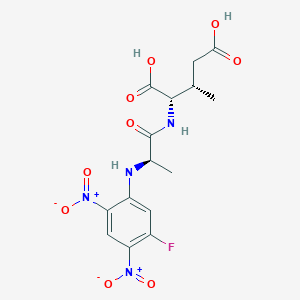
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid typically involves the reaction of 5-fluoro-2,4-dinitrobenzene with D-alanine and (3S)-3-methyl-L-glutamic acid. The reaction is carried out under alkaline conditions, often using sodium bicarbonate as a base. The mixture is incubated at elevated temperatures (around 40-50°C) for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to achieve high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and isolation of the desired product .
化学反応の分析
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the nitro groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of higher oxidation state compounds.
科学的研究の応用
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a reagent for the derivatization of amino acids and peptides, facilitating their analysis by HPLC and mass spectrometry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
作用機序
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: Known for its use in HPLC labeling and analysis of amino acids.
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Used for chiral derivatization and analysis of amino acids.
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its ability to form stable derivatives with amino acids and peptides makes it valuable in analytical and biochemical research .
特性
CAS番号 |
922191-81-9 |
|---|---|
分子式 |
C15H17FN4O9 |
分子量 |
416.31 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2R)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7+,13-/m0/s1 |
InChIキー |
FZWOMZRMWKKVQX-NFNXHLSSSA-N |
異性体SMILES |
C[C@@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
正規SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
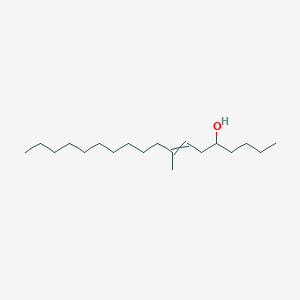
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
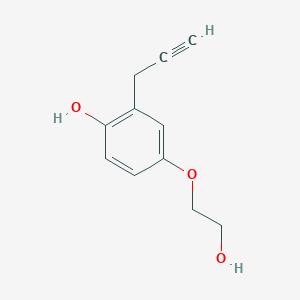
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
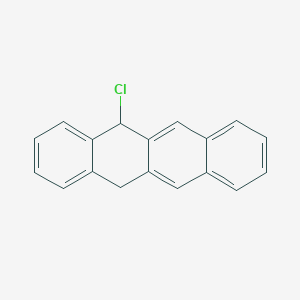


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
